N-(3-fluoro-4-methylphenyl)-2-(2-naphthyloxy)acetamide
Description
Properties
Molecular Formula |
C19H16FNO2 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C19H16FNO2/c1-13-6-8-16(11-18(13)20)21-19(22)12-23-17-9-7-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,21,22) |
InChI Key |
KWOUKRWXAPOMHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(2-naphthyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : C20H20FNO2
- Molecular Weight : 329.38 g/mol
- Functional Groups : Acetamide, fluoro, and naphthyloxy groups.
The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and bioavailability, potentially influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3-fluoro-4-methylphenylamine and 2-naphthol.
- Reaction Conditions : The reaction is usually conducted under reflux conditions with appropriate solvents such as dichloromethane or toluene.
- Yield : The final product is purified using recrystallization techniques.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), affecting signaling pathways related to pain and inflammation.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory effects of this compound:
- In Vitro Studies : Cell line assays indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM against COX-1 and COX-2 enzymes, indicating moderate potency compared to standard NSAIDs like ibuprofen (IC50 ~ 15 µM) .
Case Studies
-
Study on Inflammatory Models :
- A study using murine models of inflammation showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Cancer Research :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anti-inflammatory IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | COX inhibition, GPCR modulation |
| Ibuprofen | 15 | COX inhibition |
| Celecoxib | 10 | Selective COX-2 inhibition |
Preparation Methods
Esterification of 2-Naphthol
In acetone under reflux, 2-naphthol reacts with ethyl bromoacetate in the presence of potassium carbonate (3 equivalents) to yield ethyl 2-(naphthalen-2-yloxy)acetate (95% yield). The reaction mechanism proceeds via deprotonation of 2-naphthol by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of ethyl bromoacetate.
Reaction Conditions
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to 2-(2-naphthyloxy)acetic acid using acidic or basic conditions. For example:
-
Basic Hydrolysis: Aqueous NaOH (2M) at 80°C for 2 hours, followed by acidification with HCl to pH 2–3.
-
Acidic Hydrolysis: Concentrated HCl in refluxing ethanol (1:1 v/v) for 6 hours.
Key Consideration: Basic hydrolysis avoids side reactions like decarboxylation, making it preferable for acid-sensitive substrates.
Preparation of 3-Fluoro-4-Methylaniline
The amine component, 3-fluoro-4-methylaniline , is typically synthesized via nitration and reduction or purchased commercially. If synthesized in-house, a common route involves:
Nitration of 4-Fluorotoluene
-
Nitration: 4-Fluorotoluene is nitrated with HNO₃/H₂SO₄ at 0–5°C, yielding 3-fluoro-4-nitrotoluene .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, producing 3-fluoro-4-methylaniline (85–90% yield).
Safety Note: Nitration reactions require strict temperature control to prevent runaway exothermic reactions.
Amide Bond Formation
Coupling 2-(2-naphthyloxy)acetic acid with 3-fluoro-4-methylaniline is achieved via acyl chloride intermediates or direct coupling agents .
Acyl Chloride Method
-
Acid Chloride Formation:
-
Amidation:
Carbodiimide-Mediated Coupling
A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
Advantage: Avoids highly reactive acyl chlorides, improving safety for lab-scale synthesis.
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
